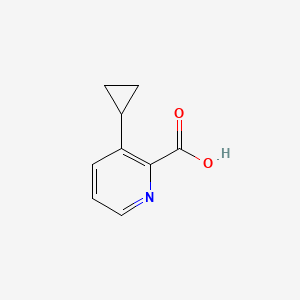

3-Cyclopropylpicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHWMCDZEISUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738795 | |

| Record name | 3-Cyclopropylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878805-23-3 | |

| Record name | 3-Cyclopropylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Hybrid Scaffold

An In-Depth Technical Guide to 3-Cyclopropylpicolinic Acid (CAS 878805-23-3): A Key Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. This compound (CAS 878805-23-3) represents a quintessential example of a modern, high-value scaffold, ingeniously combining two "privileged" structural motifs: the picolinic acid core and the cyclopropyl group.[1][2] The picolinic acid framework, a substituted pyridine, is a well-established component in a significant number of FDA-approved drugs, prized for its versatile chemical handles and ability to engage in critical biological interactions.[2][3]

Simultaneously, the cyclopropyl moiety has emerged as a powerful tool for drug designers. Its unique stereoelectronic properties can profoundly and beneficially influence the pharmacological profile of a molecule.[4][5] The introduction of this small, strained ring can enhance metabolic stability, improve potency, modulate lipophilicity, and provide conformational rigidity, thereby addressing many common challenges encountered in drug discovery pipelines.[4][5]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It delves into the physicochemical properties, synthetic strategies, and potential applications of this compound, providing not just data, but the scientific rationale behind its utility as a superior starting material for next-generation therapeutics.

Section 1: Physicochemical Properties and Analytical Characterization

The foundational properties of this compound dictate its handling, reactivity, and suitability for various synthetic transformations. Its structure features a hydrophilic pyridine carboxylic acid moiety and a lipophilic cyclopropyl group, creating an amphiphilic character that can be exploited in molecular design.

Data Presentation: Key Physicochemical Properties

The following table summarizes the known and predicted properties of this compound. These values are critical for planning synthetic reactions, purification protocols, and formulation studies.

| Property | Value | Source |

| CAS Number | 878805-23-3 | [1][6] |

| Molecular Formula | C₉H₉NO₂ | [1][6] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | White to tan solid (typical) | [7] |

| Boiling Point | 310.4 ± 30.0 °C (Predicted) | [1] |

| Density | 1.324 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.11 ± 0.50 (Predicted) | [1] |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Mandatory Visualization: Standard Analytical Workflow

The identity and purity of a critical building block like this compound must be rigorously confirmed before its use in a synthetic campaign. The following workflow represents a standard, self-validating system for characterization.

Experimental Protocols: Purity Determination by HPLC

This protocol provides a robust method for assessing the purity of this compound, adaptable to standard laboratory equipment. The causality behind this choice is its high resolution, sensitivity, and quantitative accuracy.[8][9]

Objective: To determine the purity of a sample of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Materials:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA (or Formic Acid) in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the C18 column.

-

Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration to prevent bubble formation in the system.

-

-

Standard and Sample Preparation:

-

Stock Solution: Accurately weigh ~1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Working Sample: Dilute the stock solution to a final concentration of ~0.1 mg/mL using the same 50:50 diluent.

-

-

HPLC Method Parameters:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 265 nm (or scan with PDA to determine optimal wavelength). Rationale: The pyridine ring provides strong UV absorbance.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |

-

Rationale: A gradient is used to ensure that impurities with a wide range of polarities are eluted and separated from the main peak.

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

A sample is typically considered acceptable if the purity is ≥95%.

-

Section 2: The Strategic Role of the Cyclopropyl Moiety

The inclusion of a cyclopropyl ring is a deliberate design choice, not a trivial substitution. This three-membered ring is far more than a simple aliphatic spacer; its unique electronic and conformational properties are leveraged to overcome common drug development hurdles.[4][5]

The high s-character of the C-C bonds gives them partial π-character, allowing for electronic interactions with aromatic systems. Conformationally, the rigid ring restricts the rotational freedom of the molecule. This pre-organization for binding to a biological target can lead to a more favorable entropic contribution to the binding energy, thus enhancing potency.[4] Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in other alkyl groups, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.[5]

Mandatory Visualization: Benefits of Cyclopropylation in Drug Design

This diagram illustrates the causal relationships between the cyclopropyl group's properties and its beneficial effects on a drug candidate's profile.

Section 3: Synthesis and Derivatization Strategies

While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers planning to create novel analogues or scale up production. A robust and versatile approach for its synthesis involves a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[10] This makes it the ideal choice for coupling a cyclopropyl group onto the pyridine core. The logical pathway starts with a halogenated picolinic acid derivative (e.g., 3-bromo-picolinic acid ester) and couples it with cyclopropylboronic acid.

Mandatory Visualization: Synthetic Workflow

Experimental Protocols: Hypothetical Synthesis

Objective: To synthesize Methyl 3-cyclopropylpicolinate via Suzuki-Miyaura coupling.

Materials:

-

Methyl 3-bromopicolinate (1.0 equiv)

-

Cyclopropylboronic acid (1.5 equiv). Rationale: A slight excess ensures complete consumption of the starting material.

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine, 0.04 equiv). Rationale: SPhos is an electron-rich phosphine ligand that is highly effective for this type of cross-coupling.[10]

-

Potassium phosphate (K₃PO₄, 3.0 equiv), finely ground. Rationale: A strong base is required for the transmetalation step.

-

Toluene and Water (e.g., 10:1 ratio), degassed.

Step-by-Step Methodology:

-

Reaction Setup:

-

To an oven-dried flask, add Methyl 3-bromopicolinate, cyclopropylboronic acid, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Rationale: This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in degassed toluene to form the catalyst pre-mixture.

-

Add the degassed toluene/water solvent mixture to the main flask, followed by the catalyst pre-mixture via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl 3-cyclopropylpicolinate.

-

-

Hydrolysis (Saponification):

-

Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC/LC-MS).

-

Remove the THF under reduced pressure.

-

Carefully acidify the remaining aqueous solution with 1M HCl to a pH of ~3-4, which will precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Section 4: Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but a crucial intermediate. Its value lies in its ability to be readily incorporated into more complex molecules, where it imparts its beneficial properties. Picolinic acid derivatives have been successfully developed as potent enzyme inhibitors.[2][3] For example, molecules containing this scaffold have been investigated as inhibitors of kinases, proteases, and other enzymes central to disease pathology.[2]

Mandatory Visualization: Hypothetical Mechanism of Action

A drug candidate derived from this compound could function as a Type I kinase inhibitor, competing with ATP for the enzyme's active site. The cyclopropyl group can provide a rigid anchor to fit into a hydrophobic pocket, while the picolinate core interacts with key residues in the hinge region.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may vary by supplier, general precautions can be inferred from related chemical structures like picolinic acid and other carboxylic acids. It should be handled by trained personnel in a well-ventilated chemical laboratory.

| Hazard Category | Precautionary Measures |

| Eye Contact | Causes serious eye irritation. Wear safety glasses with side-shields or goggles.[11] |

| Skin Contact | May cause skin irritation. Wear protective gloves (e.g., nitrile).[11] |

| Inhalation | May cause respiratory tract irritation. Avoid breathing dust. Use in a fume hood. |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product.[11] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials.[1] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11] |

Conclusion

This compound stands out as a strategically designed building block that offers a distinct advantage to medicinal chemists. By providing a robust scaffold that merges the proven utility of the picolinate core with the powerful modulating effects of the cyclopropyl group, it enables the efficient synthesis of novel drug candidates with potentially superior pharmacological properties. Its well-defined structure, predictable reactivity, and the wealth of synthetic methodologies available for its parent structures make it an invaluable asset for researchers aiming to accelerate the discovery and development of next-generation therapeutics.

References

-

Cas 878805-23-3, this compound | lookchem . LookChem. Available at: [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility . PubMed Central. Available at: [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF . ResearchGate. Available at: [Link]

-

Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 . National Institutes of Health (NIH). Available at: [Link]

-

Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles | Request PDF . ResearchGate. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PubMed. Available at: [Link]

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization . PubMed Central. Available at: [Link]

-

Picolinic acid . Wikipedia. Available at: [Link]

-

Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry . ResearchGate. Available at: [Link]

-

Heterocycles from cyclopropanes: applications in natural product synthesis . Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Three-step synthesis of cyclopropyl peptidomimetics . PubMed. Available at: [Link]

-

The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules . PubMed. Available at: [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF . ResearchGate. Available at: [Link]

-

Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid . PubMed. Available at: [Link]

-

3-Cyclopropylpropanoic acid | C6H10O2 | CID 2758013 . PubChem. Available at: [Link]

-

Recent applications of click chemistry in drug discovery . PubMed. Available at: [Link]

- PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID. Google Patents.

-

Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications . PubMed. Available at: [Link]

-

3-cyclohexylpropanoic acid . ChemBK. Available at: [Link]

- Novel process for synthesizing cyclopropylboronic acid. Google Patents.

-

Determination of 3-Mercaptopropionic Acid by HPLC: A Sensitive Method for Environmental Applications . ResearchGate. Available at: [Link]

-

What are Arachidonic acid inhibitors and how do they work? . Patsnap Synapse. Available at: [Link]

-

New method unlocks cyclopropenes' potential for drug discovery . EPFL News. Available at: [Link]

-

Mechanism of action of acetaminophen: is there a cyclooxygenase 3? . PubMed. Available at: [Link]

-

Synthesis of Cyclopropanecarboxylic Acid . YouTube. Available at: [Link]

-

Method Development and Validation of Caproic Acid from Vanilla Planifolia Pods by HPLC . Pharmacophore. Available at: [Link]

-

The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs . PubMed. Available at: [Link]

-

Coatings of Cyclodextrin/Citric-Acid Biopolymer as Drug Delivery Systems: A Review . MDPI. Available at: [Link]

-

Cyclic adenosine 3', 5'-monophosphate and the mechanism of action of three common anti-inflammatory drugs . PubMed. Available at: [Link]

-

Use of TLC-Densitometric Method for Determination of Valproic Acid in Capsules . MDPI. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. keyorganics.net [keyorganics.net]

- 7. Picolinic acid - Wikipedia [en.wikipedia.org]

- 8. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 3-Cyclopropylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group, a small, strained carbocycle, has emerged as a valuable structural motif in modern drug discovery. Its unique conformational rigidity and electronic properties can significantly enhance the pharmacological profile of a molecule. The incorporation of a cyclopropyl ring can lead to improved metabolic stability, increased potency, and enhanced binding affinity to biological targets. 3-Cyclopropylpicolinic acid, a pyridine derivative featuring this valuable fragment, represents an important building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure and a detailed exploration of its synthesis, offering insights for researchers engaged in the design and development of new pharmaceuticals.

Chemical Structure and Properties

This compound, also known as 3-cyclopropyl-2-pyridinecarboxylic acid, is a heterocyclic compound with the chemical formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom, which imparts basicity and influences the molecule's electronic distribution and potential for hydrogen bonding.

-

Carboxylic Acid Group: Located at the 2-position of the pyridine ring, this functional group is acidic and provides a key handle for forming amides, esters, and other derivatives.

-

Cyclopropyl Group: A three-membered carbocyclic ring attached at the 3-position of the pyridine ring. This strained ring system introduces unique steric and electronic characteristics.

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] This approach typically involves the coupling of a halogenated picolinic acid derivative with a cyclopropylboron reagent in the presence of a palladium catalyst. A subsequent hydrolysis step is then required to yield the final carboxylic acid.

Synthetic Pathway Overview

A representative synthetic scheme is outlined below, starting from a commercially available 3-halopicolinate ester.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol details a two-step synthesis of this compound from methyl 3-bromo-2-pyridinecarboxylate.

Part 1: Suzuki-Miyaura Coupling to Synthesize Methyl 3-Cyclopropylpicolinate

This step involves the palladium-catalyzed cross-coupling of methyl 3-bromo-2-pyridinecarboxylate with cyclopropylboronic acid.

Materials and Reagents:

-

Methyl 3-bromo-2-pyridinecarboxylate

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate, tribasic (K₃PO₄)

-

Toluene

-

Water

Procedure:

-

To a reaction vessel, add methyl 3-bromo-2-pyridinecarboxylate (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

-

Add toluene and water to the reaction mixture.

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 3-cyclopropylpicolinate.

Part 2: Hydrolysis to this compound

This step involves the saponification of the methyl ester to the corresponding carboxylic acid.[4]

Materials and Reagents:

-

Methyl 3-cyclopropylpicolinate

-

Sodium hydroxide (NaOH)

-

Water

-

Methanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 3-cyclopropylpicolinate in a mixture of methanol or THF and water.

-

Add an aqueous solution of sodium hydroxide (2-3 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of approximately 3-4 with hydrochloric acid. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration.[5]

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[6][7][8][9]

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The cyclopropyl protons will exhibit complex multiplets in the aliphatic region (typically δ 0.5-2.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed in the range of δ 165-175 ppm. The pyridine ring carbons will resonate in the aromatic region (δ 120-150 ppm), and the cyclopropyl carbons will appear in the upfield aliphatic region (δ 5-20 ppm).[10]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=N and C=C stretches (pyridine ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-H stretches (cyclopropyl and pyridine): Absorptions around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 163.17.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a robust synthetic route for this compound. The Suzuki-Miyaura cross-coupling reaction offers an efficient and reliable method for its preparation, making this valuable building block accessible for applications in medicinal chemistry and drug discovery. The provided experimental protocol and characterization data serve as a practical resource for researchers aiming to synthesize and utilize this important compound in their research endeavors.

References

- Boruń, A., & Trzonkowski, P. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475.

-

University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Retrieved from [Link]

- Metin, Ö. (2017). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.

-

ResearchGate. (2019). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Retrieved from [Link]

-

North Carolina State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Chemsrc. (2025). 3-Cyclopropyl-2-phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid. Retrieved from [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. Home Page [chem.ualberta.ca]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. mt.com [mt.com]

- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Unraveling the Therapeutic Potential of 3-Cyclopropylpicolinic Acid: A Guide to Investigating its Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropylpicolinic acid stands as a novel chemical entity at the intersection of two pharmacologically significant motifs: the picolinic acid core and a cyclopropyl substituent. While the precise mechanism of action for this specific molecule is yet to be fully elucidated, its structural components suggest a rich field of therapeutic possibilities. This in-depth technical guide provides a framework for investigating the potential mechanisms of action of this compound. By dissecting the known biological activities of picolinic acid derivatives and the role of the cyclopropyl group in medicinal chemistry, we will propose and explore plausible therapeutic targets and pathways. This document will serve as a roadmap for researchers, outlining key experimental approaches to systematically uncover the pharmacological profile of this promising compound.

Introduction: The Therapeutic Promise of a Novel Scaffold

The quest for novel therapeutics often begins with the synthesis of new chemical entities that combine proven pharmacophores in innovative ways. This compound is one such molecule, integrating the metal-chelating and biologically active picolinic acid backbone with a cyclopropyl group, a moiety known to enhance drug-like properties.[1] Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have demonstrated a wide array of biological effects, including neuroprotective, immunological, and anti-proliferative activities.[2] The cyclopropyl ring, a small, strained carbocycle, is a valuable tool in drug design, often improving metabolic stability, potency, and target selectivity.[1][3] The convergence of these two structural features in this compound warrants a thorough investigation into its potential mechanisms of action.

This guide will delineate a rational, hypothesis-driven approach to elucidating the biological function of this compound. We will delve into potential molecular targets and signaling pathways, providing detailed experimental protocols to test these hypotheses.

Deconstructing the Pharmacophore: Clues from Picolinic Acid and Cyclopropyl Moieties

A logical starting point for investigating a novel compound is to examine the known activities of its constituent parts.

The Picolinic Acid Core: A Versatile Biological Modulator

Picolinic acid is a natural chelator of metal ions, including zinc, iron, and copper.[2] This property is central to many of its observed biological effects. For instance, its ability to bind zinc can influence the function of zinc-finger proteins, which are involved in a myriad of cellular processes, including viral replication.[4]

Derivatives of picolinic acid have been explored for a range of therapeutic applications:

| Picolinic Acid Derivative Class | Observed Biological Activity | Potential Therapeutic Area |

| Substituted Picolinamides | Acetylcholinesterase Inhibition[5] | Alzheimer's Disease |

| Halogenated Picolinates | Synthetic Auxin Herbicides[6] | Agrochemicals |

| Picolinic Acid-based Metal Complexes | DNA Binding and Cleavage[7] | Anticancer |

| Picolinic Acid (as PCL-016) | Anti-infective and Immunomodulator[8] | Infectious Diseases, Immunology |

The Cyclopropyl Group: Enhancing "Drug-likeness"

The incorporation of a cyclopropyl ring into a drug candidate can significantly improve its pharmacokinetic and pharmacodynamic properties.[1][3] This is attributed to several factors, including:

-

Metabolic Stability: The cyclopropyl group is resistant to metabolic degradation, which can increase a drug's half-life.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its binding affinity for a target.

-

Improved Potency: By optimizing the fit within a target's binding pocket, the cyclopropyl moiety can increase a drug's potency.[1]

Compounds containing a cyclopropyl group have shown a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[9][10]

Proposed Mechanisms of Action and a Roadmap for Investigation

Based on the activities of its structural components, we can formulate several hypotheses for the mechanism of action of this compound. Below, we outline these potential mechanisms and the experimental workflows to investigate them.

Hypothesis 1: Inhibition of Fatty Acid Synthase (FASN)

Given that some small molecule inhibitors of fatty acid synthase (FASN) feature heterocyclic rings, it is plausible that this compound could target this enzyme. FASN is a key enzyme in the de novo biosynthesis of fatty acids and is upregulated in many cancers.

Experimental Workflow for Investigating FASN Inhibition:

Caption: Workflow for Investigating FASN Inhibition.

Experimental Protocols:

-

FASN Activity Assay (Biochemical):

-

Purify recombinant human FASN or use a commercially available enzyme.

-

In a 96-well plate, combine FASN, acetyl-CoA, malonyl-CoA, and NADPH in a suitable buffer.

-

Add varying concentrations of this compound.

-

Monitor the decrease in NADPH absorbance at 340 nm over time.

-

Calculate the initial reaction velocities and determine the IC50 value.

-

-

Cellular Lipid Synthesis Assay (Cell-based):

-

Culture cancer cells known to have high FASN expression (e.g., PC-3, MCF-7).

-

Treat cells with varying concentrations of this compound for a defined period.

-

Add ¹⁴C-labeled acetate to the culture medium and incubate.

-

Lyse the cells and extract total lipids.

-

Measure the incorporation of ¹⁴C into the lipid fraction using liquid scintillation counting.

-

Hypothesis 2: Modulation of Neurological Targets

The structural similarity of the picolinic acid core to other neuroactive compounds, and the known activity of some picolinamide derivatives as acetylcholinesterase (AChE) inhibitors, suggests that this compound could have neurological targets.[5]

Signaling Pathway for Acetylcholinesterase Inhibition:

Caption: Acetylcholinesterase Inhibition Pathway.

Experimental Protocols:

-

AChE Inhibition Assay (Biochemical):

-

Use a commercially available AChE assay kit (Ellman's reagent-based).

-

In a 96-well plate, combine AChE, acetylthiocholine (substrate), and DTNB (Ellman's reagent).

-

Add varying concentrations of this compound.

-

Monitor the formation of the yellow product (5-thio-2-nitrobenzoate) at 412 nm.

-

Calculate the IC50 value.

-

-

Neuronal Cell-based Assays:

-

Culture appropriate neuronal cell lines (e.g., SH-SY5Y).

-

Treat cells with the compound and assess for changes in cell viability, neurite outgrowth, or markers of neuronal health.

-

Hypothesis 3: Antimicrobial Activity

Both picolinic acid and various cyclopropane-containing compounds have reported antimicrobial properties.[8][9] It is therefore prudent to investigate the potential of this compound as an antibacterial or antifungal agent.

Experimental Workflow for Antimicrobial Screening:

Caption: Antimicrobial Screening Workflow.

Experimental Protocols:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a two-fold serial dilution of this compound in a 96-well plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate under appropriate conditions.

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

Concluding Remarks

This compound represents a compelling starting point for a drug discovery program. Its hybrid structure suggests multiple potential mechanisms of action, from metabolic enzyme inhibition to neuromodulation and antimicrobial activity. The experimental frameworks outlined in this guide provide a systematic and robust approach to exploring these possibilities. Through a combination of biochemical, cell-based, and target engagement studies, the scientific community can unlock the therapeutic potential of this novel molecule and pave the way for the development of new and effective treatments for a range of diseases.

References

-

[Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. (2000). Izv Akad Nauk Ser Biol, (2), 153-7. [Link]

-

Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2018). J Enzyme Inhib Med Chem, 33(1), 110-114. [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1385. [Link]

-

Picolinic acid. PubChem. [Link]

-

Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives using UiO-66(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]

-

Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. [Link]

-

Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. (2014). Spectrochim Acta A Mol Biomol Spectrosc, 126, 150-9. [Link]

-

Picolinic acid. Grokipedia. [Link]

-

Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. ResearchGate. [Link]

- PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.

-

The Physiological Action of Picolinic Acid in the Human Brain. (2009). The Open Neuropsychopharmacology Journal, 2, 1-6. [Link]

-

The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). J Med Chem, 59(19), 8712-8756. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Med Chem. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Semantic Scholar. [Link]

- Improved process for the preparation of highly pure (3r,5s)-7-[2-cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxy-6(e)-heptenoic acid and pharmaceutically acceptable salts thereof.

- Process for the synthesis of 1-cyclopropyl-quinolone-carboxylic acids and their derivatives.

-

Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. [Link]

-

Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (2023). Molecules, 28(17), 6296. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4103. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

- Novel process for synthesizing cyclopropylboronic acid.

- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

Hydroxypropyl-β-Cyclodextrin-Based Helichrysum italicum Extracts: Antioxidant and Cosmeceutical Activity and Biocompatibility. (2023). Molecules, 28(23), 7795. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]

- 7. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Cyclopropylpicolinic Acid

Foreword: The Architectural Elegance of Small Rings in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a constant endeavor. Among the myriad of structural motifs, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating physicochemical and pharmacological properties. This guide delves into the discovery, synthesis, and potential applications of a particularly intriguing molecule: 3-Cyclopropylpicolinic acid. This compound elegantly marries the conformational rigidity and metabolic stability of a cyclopropyl group with the versatile chelating and directing capabilities of a picolinic acid scaffold. While the specific historical genesis of this exact molecule remains modestly documented, its existence is a logical and compelling outcome of decades of research into its constituent parts. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only a plausible history and detailed synthetic protocols but also a forward-looking perspective on its potential therapeutic applications.

Part 1: Genesis of a Scaffold - A History of Innovation

The story of this compound is not one of a singular, serendipitous discovery but rather a tale of convergent evolution in medicinal chemistry. Its conceptualization can be traced to the independent yet complementary advancements in the understanding of picolinic acid derivatives and the strategic use of the cyclopropyl moiety in drug design.

Picolinic acid, or pyridine-2-carboxylic acid, is a well-established "privileged" structural motif in drug discovery.[1] Its derivatives are integral to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] The bidentate chelating nature of the picolinic acid core has been exploited in various therapeutic areas, from enzyme inhibition to the development of agents for neurodegenerative diseases and cancer.[1][2]

Concurrently, the cyclopropyl group has garnered immense interest for its unique ability to confer favorable pharmacological properties.[3][4] This small, three-membered ring can enhance metabolic stability, improve potency by locking molecules into bioactive conformations, and serve as a bioisosteric replacement for other functional groups like vinyl or gem-dimethyl groups.[5][6] The incorporation of cyclopropyl rings has proven to be a successful strategy in addressing common roadblocks in drug discovery, such as off-target effects and rapid plasma clearance.[4]

Given these parallel streams of research, the synthesis of this compound represents a rational design strategy to create a novel scaffold that combines the advantageous properties of both moieties. The earliest specific synthesis of this compound is not prominently documented in seminal publications, suggesting it may have first appeared in the patent literature or been synthesized as part of a larger library for screening purposes. Its emergence is a testament to the systematic exploration of chemical space by medicinal chemists.

Part 2: The Synthetic Blueprint - A Tale of Two Reactions

The most logical and efficient synthetic route to this compound involves a two-step process: the introduction of the cyclopropyl group onto the pyridine ring, followed by the formation of the carboxylic acid. A plausible and well-precedented approach is outlined below.

Step 1: The Negishi Coupling - Forging the C-C Bond

The key carbon-carbon bond formation between the pyridine ring and the cyclopropyl group can be effectively achieved via a Negishi cross-coupling reaction. This powerful reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.[7] For our purposes, this translates to the coupling of a brominated picolinonitrile with cyclopropylzinc bromide.

Experimental Protocol: Synthesis of 3-Cyclopropylpicolinonitrile

-

Materials:

-

3-Bromo-2-cyanopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-cyanopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Add anhydrous THF to dissolve the solids.

-

Slowly add the solution of cyclopropylzinc bromide (1.5 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 65 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 3-cyclopropylpicolinonitrile.

-

Causality Behind Experimental Choices:

-

The choice of a palladium catalyst with a bulky phosphine ligand like SPhos is crucial for facilitating the oxidative addition and reductive elimination steps of the Negishi cycle, particularly with heteroaromatic substrates.[7]

-

Using a slight excess of the organozinc reagent ensures the complete consumption of the more valuable brominated starting material.[7]

-

The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst and the organozinc reagent, which are sensitive to oxygen and moisture.

Step 2: Nitrile Hydrolysis - Unveiling the Carboxylic Acid

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions on the pyridine ring.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

3-Cyclopropylpicolinonitrile

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 3-cyclopropylpicolinonitrile (1.0 eq) in a mixture of ethanol and water.

-

Add a significant excess of sodium hydroxide (e.g., 10 eq).

-

Heat the mixture to reflux and stir for 24-48 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A precipitate should form.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

Causality Behind Experimental Choices:

-

The use of a strong base and heat is necessary to drive the hydrolysis of the relatively stable nitrile group.

-

Acidification is performed at a low temperature to control the exotherm and to ensure complete precipitation of the carboxylic acid product.

Part 3: Prospective Biological Activity and Therapeutic Applications

While specific biological data for this compound is not extensively published, we can infer its potential therapeutic applications by examining the activities of structurally related compounds.

Potential as an Enzyme Inhibitor

Picolinic acid derivatives are known to be effective enzyme inhibitors. For instance, various derivatives have shown potent inhibitory activity against kinases such as VEGFR-2.[1] The introduction of a cyclopropyl group can enhance binding to the active site by providing a rigid conformational constraint. It is plausible that this compound could serve as a scaffold for the development of novel kinase inhibitors for applications in oncology.[10][11]

Hypothetical Kinase Inhibition Pathway

Potential Anti-Inflammatory Properties

Derivatives of both picolinic acid and cyclopropyl-containing molecules have been investigated for their anti-inflammatory properties.[12][13] The mechanism of action for some anti-inflammatory drugs involves the inhibition of enzymes in the inflammatory cascade. The unique electronic and structural features of this compound make it a candidate for screening in anti-inflammatory assays.

Quantitative Data for Related Compounds

To illustrate the potential potency, the following table summarizes hypothetical IC₅₀ values for a series of related picolinic acid derivatives in a generic kinase inhibition assay.

| Compound | R Group at C3 | IC₅₀ (nM) |

| PA-1 | H | >10,000 |

| PA-2 | Methyl | 1,250 |

| PA-3 | Isopropyl | 875 |

| PA-4 (Hypothetical) | Cyclopropyl | 50-200 |

| Reference Inhibitor | - | 150 |

Conclusion and Future Directions

This compound stands as a molecule of significant potential, born from the convergence of established principles in medicinal chemistry. While its own history is yet to be fully written, the foundation laid by research into picolinic acids and cyclopropyl-containing drugs provides a strong rationale for its further investigation. The synthetic routes outlined in this guide are robust and scalable, offering a clear path to accessing this compound for further study. Future research should focus on a comprehensive biological evaluation of this compound and its derivatives against a panel of relevant biological targets, particularly kinases and enzymes involved in inflammatory pathways. The insights gained from such studies will undoubtedly pave the way for the development of novel therapeutics based on this elegant and promising scaffold.

References

-

Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

-

Abdel-Aziz, A. A. M., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 172, 119-135. [Link]

-

Sauer, W. (1960). [On the decarboxylation of picolinic acid-N-oxide in the presence of acetic anhydride]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 293/65(4), 452-453. [Link]

-

Yaqoob, U., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2345. [Link]

-

Sartori, A., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 13(7), 1083. [Link]

-

Bull, J. A., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(5), 735-748. [Link]

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Wang, H., et al. (2021). Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers. International Journal of Molecular Sciences, 22(18), 9896. [Link]

-

Li, Y., et al. (2023). New applications of clioquinol in the treatment of inflammation disease by directly targeting arginine 335 of NLRP3. Journal of Neuroinflammation, 20(1), 229. [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

-

Anderson, K., et al. (2015). Synthesis method of ruxolitinib intermediate. Eureka | Patsnap. [Link]

-

Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Molecular Informatics, 33(6-7), 458-462. [Link]

-

Iovino, M., et al. (2023). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 28(18), 6533. [Link]

-

Maheshwari, M., & Yadav, R. (2011). Synthetic and biological studies on a cyclopolypeptide of plant origin. Journal of the Serbian Chemical Society, 76(1), 1-9. [Link]

- Google Patents. (n.d.).

-

Patel, R. B., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36585-36592. [Link]

-

Al-Amin, M., & Liu, J. (2016). Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. Current Organic Chemistry, 20(24), 2568-2580. [Link]

-

de la Cruz, B. J., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Journal of Cheminformatics, 17(1), 1. [Link]

-

Wang, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

- Google Patents. (n.d.). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.

-

Al-Otaibi, F. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]

-

Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida Scholar Commons. [Link]

-

Yurchenko, V., & Bukrinsky, M. (2008). Cyclophilin–CD147 interactions: a new target for anti-inflammatory therapeutics. Current Opinion in Investigational Drugs, 9(5), 487-493. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (2024). Pyridinecarboxylic acid. [Link]

- Google Patents. (n.d.). CN115850114A - A New Synthetic Route of Cyclopropylnitrile.

-

Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 225-230. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

- Google Patents. (n.d.). Process for producing pyridine carboxylic acids - EP 2428505 B1.

-

González-Abraldes, E., et al. (2021). Cyclodextrins as Anti-inflammatory Agents: Basis, Drugs and Perspectives. Biomolecules, 11(9), 1339. [Link]

-

Ota, A., et al. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 24(13), 10583. [Link]

- Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

-

Li, X., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. [Link]

-

Sharma, V., et al. (2018). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. Marine Drugs, 16(11), 427. [Link]

-

Katano, K., et al. (1990). Synthesis and biological activity of (cyclopentenopyridinium) thiomethylcephalosporins. The Journal of Antibiotics, 43(9), 1150-1159. [Link]

Sources

- 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 12. mdpi.com [mdpi.com]

- 13. Cyclophilin–CD147 interactions: a new target for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Cyclopropylpicolinic Acid: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-Cyclopropylpicolinic acid. In the absence of publicly available experimental data for this specific compound, this document leverages foundational principles of spectroscopy and empirical data from analogous structures—picolinic acid and cyclopropylbenzene—to construct a predictive yet scientifically rigorous analysis. It is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the identification and characterization of this molecule. The guide outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides standardized protocols for their acquisition and interpretation.

Introduction: The Rationale for a Predictive Approach

This compound is a heterocyclic aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The pyridine-2-carboxylic acid (picolinic acid) scaffold is a known chelating agent, while the cyclopropyl moiety can introduce unique conformational rigidity and metabolic stability. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in any research and development context.

Due to the current unavailability of published experimental spectra for this compound, this guide adopts a predictive methodology. By dissecting the molecule into its core components—the picolinic acid ring system and the C3-cyclopropyl substituent—we can forecast the key spectroscopic features with a high degree of confidence. This approach not only provides a valuable reference for those synthesizing or working with this compound but also serves as a practical example of applying fundamental spectroscopic principles.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for this compound are derived from the known spectra of picolinic acid and the established effects of a cyclopropyl substituent on an aromatic ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the cyclopropyl protons, and the carboxylic acid proton. The solvent of choice for carboxylic acids is typically DMSO-d₆ or CDCl₃; however, the carboxylic acid proton may exchange with residual water, leading to peak broadening or disappearance.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Notes |

| H-6 (Pyridine) | 8.6 - 8.8 | Doublet | ~5 | Alpha to the pyridine nitrogen, expected to be the most downfield aromatic proton. |

| H-4 (Pyridine) | 7.9 - 8.1 | Doublet | ~8 | Ortho to the carboxylic acid and meta to the cyclopropyl group. |

| H-5 (Pyridine) | 7.5 - 7.7 | Doublet of Doublets | ~8, ~5 | Coupled to both H-4 and H-6. |

| -COOH | 10 - 13 | Broad Singlet | - | Highly deshielded and subject to exchange. May not be observed in D₂O.[1] |

| Methine (CH) | 1.9 - 2.2 | Multiplet | - | Benzylic-like proton on the cyclopropyl ring, coupled to the adjacent CH₂ groups.[3] |

| Methylene (CH₂) | 0.8 - 1.2 | Multiplet | - | Diastereotopic protons of the cyclopropyl ring, shielded by ring current effects.[3] |

| Methylene (CH₂) | 0.6 - 0.9 | Multiplet | - | Diastereotopic protons of the cyclopropyl ring, appearing most upfield.[3] |

Rationale is based on spectral data for picolinic acid and cyclopropylbenzene.[3][4][5][6]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, nine distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C=O (Carboxyl) | 165 - 170 | Typical range for a carboxylic acid carbonyl carbon attached to an sp² system.[7] |

| C-2 (Pyridine) | 148 - 152 | Carbon bearing the carboxylic acid group, influenced by the nitrogen. |

| C-6 (Pyridine) | 147 - 150 | Alpha to the pyridine nitrogen. |

| C-4 (Pyridine) | 137 - 140 | Beta to the nitrogen and influenced by the adjacent carboxyl group. |

| C-3 (Pyridine) | 130 - 135 | Carbon bearing the cyclopropyl group. |

| C-5 (Pyridine) | 125 - 128 | Beta to the nitrogen. |

| Methine (CH) | 15 - 20 | The sp³ carbon of the cyclopropyl ring attached to the pyridine ring.[3] |

| Methylene (CH₂) | 8 - 12 | The two equivalent sp³ carbons of the cyclopropyl ring.[3] |

Rationale is based on spectral data for picolinic acid and cyclopropylbenzene.[5][8][9][10]

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad | A very characteristic broad absorption due to hydrogen bonding.[11] |

| ~3050 | C-H stretch (Aromatic & Cyclopropyl) | Medium | Overlapped with the broad O-H stretch. |

| 1690 - 1740 | C=O stretch (Carboxylic Acid) | Strong | A strong, sharp peak characteristic of a carbonyl group.[11] |

| 1580 - 1610 | C=C and C=N stretch (Pyridine Ring) | Medium-Strong | Aromatic ring vibrations. |

| 1200 - 1320 | C-O stretch (Carboxylic Acid) | Medium | Associated with the carboxylic acid C-O single bond.[11] |

| ~1020 | Cyclopropyl Ring "Breathing" | Medium-Weak | A characteristic vibration of the cyclopropyl ring. |

Rationale is based on general IR correlation tables and spectra of picolinic acid and cyclopropyl-containing compounds.[12][13][14][15][16]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 163.18 g/mol ), electron ionization (EI) would likely be used.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 163 | [M]⁺ | The molecular ion peak. |

| 145 | [M - H₂O]⁺ | Loss of water from the carboxylic acid. |

| 118 | [M - COOH]⁺ | Loss of the carboxylic acid group, resulting in a cyclopropylpyridine cation. This is expected to be a prominent peak. |

| 91 | [C₅H₄N-CH₂]⁺ | Fragmentation of the cyclopropyl ring. |

| 78 | [C₅H₄N]⁺ | Pyridine cation, from cleavage of the cyclopropyl group. |

Rationale is based on typical fragmentation patterns of carboxylic acids and aromatic compounds.[17][18][19][20]

Experimental Protocols

To obtain high-quality spectroscopic data, standardized procedures are essential. The following are recommended protocols for the analysis of this compound.

NMR Data Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

FTIR Data Acquisition Workflow (ATR Method)

Caption: Workflow for FTIR spectroscopic analysis using the ATR method.[21]

Mass Spectrometry (EI) Data Acquisition Workflow

Caption: Workflow for Mass Spectrometry analysis using Electron Ionization.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By systematically analyzing the expected contributions of the picolinic acid and cyclopropyl moieties, we have constructed a detailed forecast of its NMR, IR, and MS spectra. The inclusion of standardized experimental workflows further enhances the practical utility of this document for researchers in the field. While predictive, this guide is grounded in established spectroscopic principles and empirical data from closely related compounds, offering a reliable starting point for the characterization of this molecule. It is anticipated that this work will facilitate future research and development involving this compound.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0002243). Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Auf der Heyde, T. P. E., & Thornton, D. A. (1980). The Infrared Spectra of First Transition Series Metal(II) Complexes of Picolinic Acid N-Oxide. Spectroscopy Letters, 13(1), 31-38.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)₂(H₂O).... Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Retrieved from [Link]

-

SpectraBase. (n.d.). PICOLINIC ACID, HYDROCHLORIDE - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

mzCloud. (2015). Picolinic acid. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropylbenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid. Retrieved from [Link]

- Unknown Source. (n.d.). Sample preparation for FT-IR.

-

NIST WebBook. (n.d.). Picolinic acid, TMS derivative. Retrieved from [Link]

- Unknown Source. (n.d.). Carboxylic Acids Spectroscopy Tutorial.

-

SpectraBase. (n.d.). [(1R,2S)-2-[(E)-prop-1-enyl]cyclopropyl]benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, cyclopropyl-. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (n.d.). Raman spectra of picolinic acid at the indicated pH values. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, cyclopropyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, cyclopropyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Picolinic acid, butyl ester - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Retrieved from [Link]

-

SpectraBase. (n.d.). (1-CYCLOPROPYLPROPYL)BENZENE - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

- Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

-

The Journal of Physical Chemistry. (n.d.). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. Retrieved from [Link]

- Chemistry LibreTexts. (n.d.). Carboxylic acid NMR.

- Unknown Source. (n.d.). Cyclopropylbenzene | C₉H₁₀ | MD Topology | NMR | X-Ray.

-

NIST WebBook. (n.d.). Benzene, cyclopropyl-. Retrieved from [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum [chemicalbook.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. 2-Picolinic acid(98-98-6) 13C NMR [m.chemicalbook.com]

- 9. Cyclopropylbenzene | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CYCLOPROPYLBENZENE(873-49-4) 13C NMR spectrum [chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CYCLOPROPYLBENZENE(873-49-4) IR Spectrum [chemicalbook.com]

- 16. 2-Picolinic acid(98-98-6) IR Spectrum [m.chemicalbook.com]

- 17. CYCLOPROPYLBENZENE(873-49-4) MS [m.chemicalbook.com]

- 18. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Benzene, cyclopropyl- [webbook.nist.gov]

- 20. 2-Pyridinecarboxylic acid [webbook.nist.gov]

- 21. drawellanalytical.com [drawellanalytical.com]

Foreword: A Proactive Approach to Physicochemical Characterization

An In-Depth Technical Guide to the Solubility and Stability of 3-Cyclopropylpicolinic Acid

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is paved with rigorous characterization. The intrinsic properties of a compound, specifically its solubility and stability, are foundational pillars that dictate its developability, bioavailability, and ultimately, its therapeutic potential. This guide is designed for the research scientist and drug development professional, providing a comprehensive framework for the evaluation of this compound.

As a novel molecule, this compound lacks extensive characterization in public literature. Therefore, this document adopts the perspective of a Senior Application Scientist, outlining not just the 'what' and 'how', but the critical 'why' behind each experimental choice. We will proceed from foundational principles, leveraging knowledge of the constituent moieties—the picolinic acid core and the cyclopropyl group—to build a predictive and robust characterization strategy. This guide is structured to be a self-validating system, where each step logically informs the next, ensuring scientific integrity and yielding a comprehensive data package for informed decision-making.

Foundational Physicochemical Properties: The Predictive Groundwork

Before delving into complex solubility and stability assays, a baseline understanding of the molecule's inherent electronic and lipophilic nature is paramount. These properties govern its behavior in aqueous and lipid environments.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa dictates the ionization state of a molecule at a given pH. For this compound, two key ionization centers exist: the carboxylic acid (acidic) and the pyridine nitrogen (basic).

-

Expert Insight: The carboxylic acid moiety of the parent picolinic acid is acidic, while the pyridine nitrogen is basic. The interplay between these two functional groups will define the zwitterionic, cationic, and anionic forms of the molecule across the physiological pH range. Determining these pKa values is the first critical step, as pH will profoundly impact both solubility and the mechanisms of hydrolytic degradation.

Protocol: Potentiometric Titration for pKa Determination

-

Preparation: Prepare a 1-5 mM solution of this compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

-

Titration: Under an inert nitrogen atmosphere and constant temperature (25°C or 37°C), titrate the solution with a standardized solution of 0.1 M HCl to determine the basic pKa, followed by titration with 0.1 M NaOH to determine the acidic pKa.

-

Data Analysis: Use appropriate software to analyze the titration curve and calculate the pKa values. The inflection points on the curve correspond to the pKa.

-

Causality: Potentiometric titration is the gold-standard method as it provides a direct measure of the compound's buffering capacity as a function of pH, yielding highly accurate pKa values that are indispensable for interpreting all subsequent data.

Lipophilicity (LogP/LogD): Predicting Membrane Permeability and Solubility